REACTION_CXSMILES
|
[O-2:1].[Ca+2:2].[S-2:3].[Ca+2].[S:5]([O-:8])([O-:7])=[O:6].[NH4+:9].[NH4+]>O>[S:5]([O-:1])([O-:8])(=[O:7])=[O:6].[Ca+2:2].[S:5]([O-:8])([O-:7])=[O:6].[Ca+2:2].[NH4+:9]=[S:3] |f:0.1,2.3,4.5.6,8.9,10.11|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-2].[Ca+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[S-2].[Ca+2]
|
Name
|
ammonium sulfite
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[NH4+].[NH4+]
|
Name
|
CaS CaO
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)([O-])[O-].[Ca+2]
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)([O-])[O-].[Ca+2]
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |